(R,E)-2-Aminopent-3-en-1-ol
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Overview
Description
(R,E)-2-Aminopent-3-en-1-ol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,E)-2-Aminopent-3-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pent-3-en-1-ol and an amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (R,E)-2-Aminopent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield aldehydes or ketones, while reduction can produce saturated amines or alcohols.
Scientific Research Applications
(R,E)-2-Aminopent-3-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (R,E)-2-Aminopent-3-en-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic interactions, influencing various biochemical and chemical processes.
Comparison with Similar Compounds
2-Aminopentane: A saturated analog with similar functional groups but lacking the double bond.
3-Aminopent-2-en-1-ol: A positional isomer with the amino group located at a different position on the pentene chain.
2-Amino-3-pentanol: A structural isomer with the hydroxyl group on a different carbon atom.
Uniqueness: (R,E)-2-Aminopent-3-en-1-ol is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group on a pentene chain
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(E,2R)-2-aminopent-3-en-1-ol |
InChI |
InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2-3,5,7H,4,6H2,1H3/b3-2+/t5-/m1/s1 |
InChI Key |
NDPPRLUZHXMLMB-WVSAJJKCSA-N |
Isomeric SMILES |
C/C=C/[C@H](CO)N |
Canonical SMILES |
CC=CC(CO)N |
Origin of Product |
United States |
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